molecular formula C12H18O2 B2823954 Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 1263291-39-9

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Cat. No.: B2823954
CAS No.: 1263291-39-9
M. Wt: 194.274
InChI Key: BAOUWGVQCUYLAA-JGPRNRPPSA-N
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Description

Ethyl (1R,8S,9r)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a non-4-ene ring system

Properties

IUPAC Name

ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOUWGVQCUYLAA-ACNMEMRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCC=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of a bicyclo[6.1.0]non-4-ene derivative, which is then esterified to form the ethyl ester. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. This includes the use of industrial-grade solvents and catalysts, as well as continuous monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise functionalization and modification of molecules.

Biological Activity

Ethyl (1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound that has gained attention for its biological activity, particularly in the field of bioorthogonal chemistry. This article delves into its biological properties, synthesis methods, and applications in various biochemical contexts.

Structural Characteristics

This compound features a unique bicyclic structure that contributes to its reactivity and stability. The compound's molecular formula is C12H18O2C_{12}H_{18}O_{2}, and it has a molecular weight of approximately 194.28 g/mol . Its stereochemical configuration plays a crucial role in its interaction with biological systems.

Biological Activity

The primary biological significance of this compound lies in its utility as a bioorthogonal reagent. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes, making them invaluable for labeling biomolecules such as proteins and nucleic acids .

  • Bioorthogonal Reactions : The compound is designed to participate in selective tagging reactions, which allow for the visualization and tracking of biomolecules within cells or organisms without disrupting their function.
  • Reactivity : this compound exhibits high reactivity due to its strained bicyclic system, which enhances its ability to undergo cycloaddition reactions .

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis typically begins with 1,5-cyclooctadiene.
  • Reactions : A series of reactions including cyclization and functionalization leads to the formation of the final product.
  • Yield : The overall yield can vary based on the specific synthetic route employed but is generally optimized for efficiency .

Applications

This compound has various applications in biochemical research:

  • Molecular Probes : It serves as a molecular probe for studying protein interactions and cellular processes.
  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructure TypeUnique Features
Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylateBicyclicDifferent stereochemistry affecting reactivity
Bicyclo[6.1.0]nonyne carboxylic acidBicyclicStrained alkyne functionality for enhanced reactivity
Endo-bicyclo[6.1.0]nonene derivativesBicyclicVariations in substituents leading to different electronic properties

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • Cellular Imaging : In vivo imaging studies demonstrated the compound's ability to selectively label proteins without disrupting cellular functions.
  • Protein Interaction Studies : Research indicated that this compound could effectively tag specific proteins in complex mixtures, facilitating the study of protein interactions in live cells .

Q & A

Q. What are the optimal synthetic routes for Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate, and how does catalyst choice influence stereochemical outcomes?

The compound is synthesized via rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate under inert (N₂) conditions. Rh₂(OAc)₄ is commonly used, but Rh₂(S–BHTL)₄ improves syn-selectivity (yield: 61–91%) . Key steps include:

  • Dissolving the catalyst in dry THF or EtOAc.
  • Slow addition of ethyl diazoacetate (1.5 mL/h) to control exo/endo isomer ratios.
  • Purification via silica column chromatography with Et₂O/hexane gradients (1:50 ratio) to isolate stereoisomers .
    Catalyst choice directly impacts stereochemistry: Rh₂(OAc)₄ yields syn/anti mixtures, while chiral Rh complexes enhance enantiomeric excess.

Q. What analytical techniques are critical for characterizing this bicyclo compound and its isomers?

  • ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., δ 4.22 ppm for OCH₂CH₃) and confirms bicyclic frameworks .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 194.27 matches C₁₂H₁₈O₂) .
  • Melting point analysis : Distinguishes isomers (e.g., syn isomer melts at 70–72°C vs. anti at 65–68°C) .

Q. How should researchers handle and store this compound to ensure stability?

  • Store at 2–8°C in inert solvents (e.g., THF or EtOAc).
  • Avoid prolonged exposure to light or moisture to prevent hydrolysis of the ester group .
  • For solubility issues, pre-warm to 37°C and sonicate .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments arising from synthetic methods?

  • Chiral chromatography : Use cellulose-based columns to separate enantiomers.
  • X-ray crystallography : Provides definitive stereochemical assignments (e.g., rel-(1R,8S,9r) configuration) .
  • Kinetic vs. thermodynamic control : Adjust reaction temperatures (e.g., 60°C favors exo isomer, while rt yields endo) .

Q. What methodologies enable the study of its bioorthogonal reactivity in live-cell systems?

  • Strain-promoted azide-alkyne cycloaddition (SPAAC) : React with azido-fluorophores (e.g., AzMC/AzBTCI) for imaging .
  • Tautomerization kinetics : Monitor UV-Vis decay at 272 nm (half-life: 9.2 h in ACN/PBS) to quantify reaction rates with tetrazines .
  • In-cell NMR : Track intracellular bioconjugation using ¹H-NMR in D₂O-based buffers .

Q. How does derivatization of the ester group impact biological activity or binding affinity?

  • Carbamate/amide formation : Replace the ethyl ester with N-hydroxysuccinimide (NHS) esters for protein conjugation (e.g., BCN-DOTA for PET tracers) .
  • Hydroxymethyl derivatives : Synthesize via LiAlH₄ reduction (95% yield) to enhance water solubility for in vivo studies .
  • Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., butyrylcholinesterase) .

Methodological Notes

  • Contradiction management : Conflicting stereochemical data (e.g., exo vs. endo) require cross-validation via X-ray crystallography and chiral HPLC .
  • Bioorthogonal optimization : Adjust solvent polarity (e.g., ACN for faster kinetics) and use excess azides (10:1 molar ratio) to drive SPAAC to completion .

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